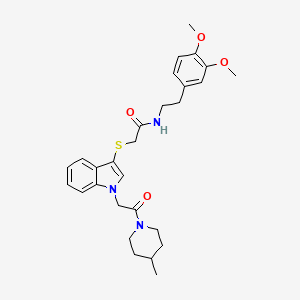![molecular formula C27H25N3O2 B11282680 5,8-dimethyl-1-(3-methylbenzyl)-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11282680.png)
5,8-dimethyl-1-(3-methylbenzyl)-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-DIMETHYL-3-(3-METHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound that belongs to the class of pyrimidoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrimidoindole core with multiple methyl and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-DIMETHYL-3-(3-METHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core.
Introduction of Methyl and Phenyl Groups: The methyl and phenyl groups are introduced through Friedel-Crafts alkylation and acylation reactions. These reactions are typically carried out using reagents such as methyl chloride, benzyl chloride, and aluminum chloride as a catalyst.
Final Cyclization and Oxidation: The final step involves cyclization and oxidation reactions to form the desired compound. Common oxidizing agents used in this step include potassium permanganate and chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5,8-DIMETHYL-3-(3-METHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the phenyl rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or alkyl groups.
Scientific Research Applications
5,8-DIMETHYL-3-(3-METHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. Its unique structure allows it to interact with various biological targets.
Biological Research: Researchers investigate its effects on cellular pathways and its potential as a tool for studying signal transduction and gene expression.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,8-DIMETHYL-3-(3-METHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,8-DIMETHYL-3-(3-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE: A similar compound with a slightly different substitution pattern.
3-(3-METHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE: Lacks the methyl groups at positions 5 and 8.
Uniqueness
The uniqueness of 5,8-DIMETHYL-3-(3-METHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl and phenyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C27H25N3O2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
5,8-dimethyl-3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]pyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C27H25N3O2/c1-17-7-5-9-20(13-17)16-29-24-22-15-19(3)11-12-23(22)28(4)25(24)26(31)30(27(29)32)21-10-6-8-18(2)14-21/h5-15H,16H2,1-4H3 |
InChI Key |
WQROBXYHKIKUQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC(=C4)C)N(C5=C3C=C(C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[6-(4-ethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one](/img/structure/B11282600.png)

![N~4~-(3-chlorophenyl)-N~6~-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11282606.png)
![N~6~-benzyl-N~4~-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11282615.png)
![1-[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one](/img/structure/B11282617.png)
![3-benzyl-9-(5-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11282618.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11282619.png)
![N-cyclohexyl-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11282622.png)
![2-Hexyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11282630.png)
![2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B11282656.png)
![Ethyl 3-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11282670.png)
![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-[3-(methylsulfanyl)phenyl]butanamide](/img/structure/B11282684.png)
![6-(4-Chlorophenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11282688.png)

